molecular formula C11H14O3 B1203932 tert-Butyl peroxybenzoate CAS No. 614-45-9

tert-Butyl peroxybenzoate

Cat. No.: B1203932
CAS No.: 614-45-9
M. Wt: 194.23 g/mol
InChI Key: GJBRNHKUVLOCEB-UHFFFAOYSA-N
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Description

tert-Butyl peroxybenzoate: is an organic compound with the formula C₁₁H₁₄O₃. It is a perester, specifically an ester of peroxybenzoic acid. This compound is widely used as a radical initiator in polymerization reactions and for crosslinking unsaturated polyester resins .

Biochemical Analysis

Biochemical Properties

tert-Butyl peroxybenzoate plays a significant role in biochemical reactions as a radical initiator. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of free radicals. These radicals can then initiate polymerization or crosslinking reactions. The compound’s interaction with biomolecules is primarily through the generation of free radicals, which can react with unsaturated bonds in biomolecules, leading to the formation of new chemical bonds .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by generating free radicals, which can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate free radicals can lead to oxidative stress in cells, potentially causing damage to cellular components such as DNA, proteins, and lipids .

Molecular Mechanism

The molecular mechanism of this compound involves the generation of free radicals through the homolytic cleavage of the O-O bond in the peroxy group. These free radicals can then interact with biomolecules, leading to the initiation of polymerization or crosslinking reactions. The compound can also inhibit or activate enzymes by modifying their active sites through radical-induced reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound has a self-accelerating decomposition temperature (SADT) of about 60°C, and its half-life varies with temperature. For example, the half-life is 10 hours at 104°C, one hour at 124°C, and one minute at 165°C . These temporal changes can influence the compound’s effectiveness in initiating reactions and its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively initiate polymerization reactions without causing significant adverse effects. At high doses, it can lead to toxic effects, including oxidative stress and damage to cellular components. The threshold effects and toxicities observed in animal studies highlight the importance of careful dosage control when using this compound .

Metabolic Pathways

This compound is involved in metabolic pathways that generate free radicals. These radicals can interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of byproducts such as carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by its chemical properties and interactions with cellular components. The compound’s distribution can affect its activity and function in initiating biochemical reactions .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can impact its activity and effectiveness in initiating biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl peroxybenzoate is typically synthesized through the acylation of tert-butyl hydroperoxide with benzoyl chloride. The reaction involves using a large excess of tert-butyl hydroperoxide, and the hydrogen chloride formed is removed under vacuum to achieve a nearly quantitative yield .

Industrial Production Methods:

    Raw Material Preparation: High-purity benzoic acid and tert-butanol are used as the main raw materials. Hydrogen peroxide acts as the oxidizing agent.

    Reaction Steps:

    Post-Treatment:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl peroxybenzoate undergoes various reactions, including oxidation, substitution, and radical addition reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl peroxybenzoate is extensively used in scientific research and industrial applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its relatively high stability and safety in handling compared to other peresters. It has a self-accelerating decomposition temperature (SADT) of about 60°C, making it one of the safer organic peroxides .

Properties

IUPAC Name

tert-butyl benzenecarboperoxoate
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InChI

InChI=1S/C11H14O3/c1-11(2,3)14-13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
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InChI Key

GJBRNHKUVLOCEB-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)OOC(=O)C1=CC=CC=C1
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Molecular Formula

C11H14O3
Record name TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID]
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Record name TERT-BUTYL PEROXYBENZOATE, [<= 75% IN SOLUTION]
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Record name TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE]
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DSSTOX Substance ID

DTXSID9024699
Record name tert-Butyl perbenzoate
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Molecular Weight

194.23 g/mol
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Physical Description

Tert-butyl peroxybenzoate, [<= 50% with inert inorganic solid] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Tert-butyl peroxybenzoate, [<= 75% in solution] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. It also is stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Tert-butyl peroxybenzoate, [technically pure] is a clear, colorless to slightly yellow liquid with a mild, aromatic odor. Also stored and transported as a mixture with inert solids and as a solvent slurry, to mitigate the explosion hazard., Liquid; Liquid, Other Solid, Colorless liquid; mp = 8.5 deg C; [Hawley] Colorless to slightly yellow liquid; mp = 8 deg C; [HSDB]
Record name TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID]
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Record name TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE]
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Record name Benzenecarboperoxoic acid, 1,1-dimethylethyl ester
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Record name Peroxybenzoic acid, t-butyl ester
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Boiling Point

234 °F at 760 mmHg (NTP, 1992), 112 °C (decomposes), BP: 75 °C at 0.2 mm Hg
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Record name t-Butyl peroxy benzoate
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Flash Point

200 °F (NTP, 1992), 93.4 °C (200.1 °F) - closed cup, >190 °F (>88 °C) - open cup
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Insoluble in water, Soluble in alcohols, esters, ethers, ketones
Record name TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE]
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Density

1.04 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.021 g/cu cm at 25 °C
Record name TERT-BUTYL PEROXYBENZOATE, [TECHNICALLY PURE]
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Vapor Pressure

0.33 mmHg at 122 °F (NTP, 1992), VP: 0.33 mm Hg at 50 °C
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Color/Form

Colorless liquid, Colorless to slight yellow liquid, Liquid

CAS No.

614-45-9
Record name TERT-BUTYL PEROXYBENZOATE, [<= 50% WITH INERT INORGANIC SOLID]
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Melting Point

46 °F (NTP, 1992), 8 °C
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Synthesis routes and methods I

Procedure details

Before the start of the reaction, the loop reactor is filled with a solution of 19.6% by weight of tert-butyl hydroperoxide and 9.0% by weight of sodium hydroxide. Initially 18.4 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 11.8 kg/h of a solution of 50% by weight of sodium hydroxide in water, 35.2 kg/h of water and 18.0 kg/h of benzoyl chloride are then fed to the loop reactor. Cooling with cooling water keeps the internal temperature at 12° C. in the loop reactor and at 11° C. in the stirred cell reactor. The partial neutralization is effected with 2.2 kg/h of 31% by weight hydrochloric acid with addition of 6.0 kg/h of water at a temperature of 16° C. The organic phase is extracted with 17.2 kg/h of a 15% by weight aqueous solution of sodium hydroxide. This affords 18.4 kg/h of aqueous extract comprising 6.3% by weight of tert-butyl hydroperoxide and 14.1% by weight of sodium hydroxide, which are feeded into the loop reactor. From the time at which aqueous extract is recycled into the loop reactor, the metered addition of the feedstocks is changed to 16.8 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 6.6 kg/h of a solution of 50% by weight of sodium hydroxide in water and 23.0 kg/h of water. After the extraction, the organic phase is washed with 36 kg/h of a solution of 1% by weight of sodium sulphite and 0.4% by weight of sulphuric acid, and dried by stripping at 35° C. and 43 mbar. 23.8 kg/h of tert-butyl peroxybenzoate with a purity of 99.7% are obtained (95.3% yield based on benzoyl chloride).
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Reaction Step Nine

Synthesis routes and methods II

Procedure details

As the polymerization initiator, organic peroxides such as 1,1-bis(t-butylperoxy)-3,3,5-trimethylcyclohexane, 1,1-bis(t-butylperoxy)cyclohexane, t-butylperoxy-3,3,5-trimethylhexanoate, t-butylperoxyisopropyl carbonate, 2,5-dimethyl-2,5-di(benzoylperoxy)hexane, t-butylperoxy benzoate, dicumylperoxide, 2,5-dimethyl-2,5-di(t-butyl peroxy)hexane, t-butylperoxy(2-ethylhexanoate), di-t-butyl hydroperoxide, t-butylperoctoate, benzoylperoxide, etc. are used. In order to obtain a superior surface quality in a usual molding time, t-butyl-peroxybenzoate alone or in an admixture with another compound is preferably used.
[Compound]
Name
organic peroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
t-butylperoxy(2-ethylhexanoate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
di-t-butyl hydroperoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
t-butylperoxy-3,3,5-trimethylhexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
t-butylperoxyisopropyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
t-butylperoxy benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Synthesis routes and methods III

Procedure details

Similar beneficial improvements in the conversion of monomer and physical properties of the polymer are obtained when the 1,1-bis(t-butyl peroxy)cyclohexane is replaced with 1,1-bis(t-butyl peroxy), 3,3,5-trimethylcyclohexane, 2,2-bis(t-butyl peroxy)butane and 2,2-bis(t-butyl peroxy)hexane. Slightly inferior results are obtained when t-butyl perbenzoate and t-butyl peracetate are employed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,2-bis(t-butyl peroxy)hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

After having closed the vessel, the mixture was polymerized with agitation for 6.5 hours at 363 K and for 3 hours at 393 K. After a conversion of about 40 to 47% of styrene was achieved, 1.275 g of potassium peroxodisulfate in 100 ml of water and 298 g of tricalcium phosphate in 3 liters of water were added. After 4 hours at 363 K, 5.9 kg of an expanding agent mixture consisting of 75% by weight of n-pentane and 25% by weight of isopentane was forced into the vessel within 15 to 20 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.275 g
Type
reactant
Reaction Step Two
Quantity
298 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

Sodium methoxide (NaOCH3), toluene (anhydrous), dichloromethane, hexanes, activated neutral aluminum oxide (60 to 50 mesh), hydroquinone, methyl ethyl ketone peroxide, dimethylaniline, dicumylperoxide, diethylene glycol diacrylate, and tert-butylperoxybenzoate were obtained from commercial sources and used as received.
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl peroxybenzoate
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tert-Butyl peroxybenzoate
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Reactant of Route 5
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.